![molecular formula C17H11N5O3S2 B2491495 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-20-6](/img/structure/B2491495.png)
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide often involves multiple steps, including the formation of thiazole rings and the introduction of nitro and carboxamide groups. For example, the synthesis of 4-thiazolidine derivatives of 6-nitroindazole, which shares structural similarities, involves starting from 6-nitroindazole and involves chemical and spectral analyses such as IR, 1H NMR, 13C NMR, and FAB-Mass to confirm the structures of the synthesized compounds (Samadhiya, Sharma, Srivastav, & Srivastava, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses can reveal the conformational and configurational aspects of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structures of some N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines were established by X-ray crystallography, providing insights into their conformational behavior (Argilagos et al., 1997).
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
A series of compounds, including derivatives similar to "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide", have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise in combating various bacterial and fungal pathogens, highlighting their potential as leads for developing new antimicrobial agents. Notably, their activities against Gram-positive bacteria and their significant antitubercular properties make them valuable for further research in this area (Samadhiya, Sharma, Srivastav, & Srivastava, 2012); (Samadhiya, Sharma, & Srivastava, 2013).
Antitumor Properties
Research has indicated that derivatives of "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" exhibit potent antitumor activities. These compounds have been shown to be effective against various tumorigenic cell lines, suggesting their potential utility in cancer therapy. Their ability to induce cytostatic activities against malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, underscores their significance in antitumor research (Yoshida et al., 2005); (Racané et al., 2006).
Antibacterial Activity
Compounds structurally related to "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" have been synthesized and tested for their antibacterial efficacy. Some of these compounds have shown promising results against pathogenic strains, with notable activity against Gram-positive bacterial strains. This highlights their potential as a basis for developing new antibacterial agents (Bikobo et al., 2017).
Anti-Infective Applications
Thiazolides, a class of drugs to which "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" belongs, have been identified as novel anti-infective agents effective against a broad spectrum of viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. This broad spectrum of activity offers a significant advantage for the development of new treatments for a variety of infectious diseases (Hemphill, Müller, & Müller, 2012).
Propriétés
IUPAC Name |
2-anilino-N-(6-nitro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-15(13-9-26-16(20-13)18-10-4-2-1-3-5-10)21-17-19-12-7-6-11(22(24)25)8-14(12)27-17/h1-9H,(H,18,20)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBIZUVZRWDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

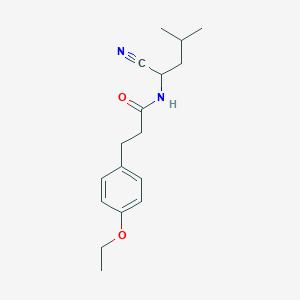
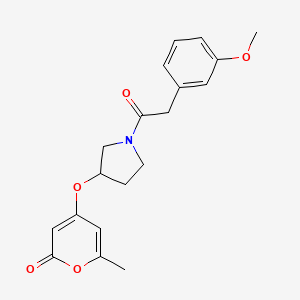
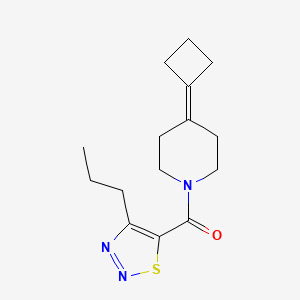
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
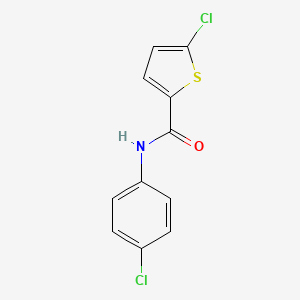
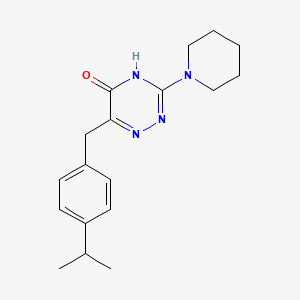
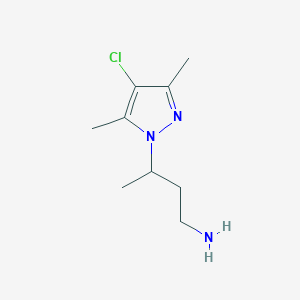
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)
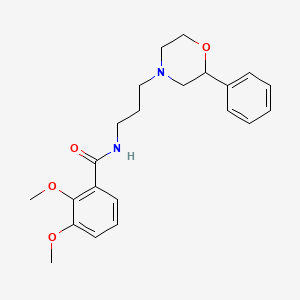

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)